P-Menth-1-en-9-yl acetate

CAS No.: 28839-13-6

Cat. No.: VC3833301

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28839-13-6 |

|---|---|

| Molecular Formula | C12H20O2 |

| Molecular Weight | 196.29 g/mol |

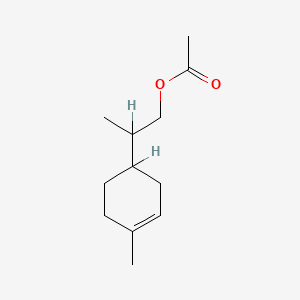

| IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propyl acetate |

| Standard InChI | InChI=1S/C12H20O2/c1-9-4-6-12(7-5-9)10(2)8-14-11(3)13/h4,10,12H,5-8H2,1-3H3 |

| Standard InChI Key | QUHIXSUMNSRNNP-UHFFFAOYSA-N |

| SMILES | CC1=CCC(CC1)C(C)COC(=O)C |

| Canonical SMILES | CC1=CCC(CC1)C(C)COC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

P-Menth-1-en-9-yl acetate is systematically named 2-(4-methylcyclohex-3-en-1-yl)propyl acetate under IUPAC conventions. Its alternative designations include:

-

p-Menth-1-en-9-ol acetate

-

1-p-Menthen-9-yl acetate

Key identifiers are summarized below:

| Property | Value |

|---|---|

| CAS Registry Number | 28839-13-6 |

| Chemical Formula | C₁₂H₂₀O₂ |

| Average Molecular Weight | 196.286 g/mol |

| Monoisotopic Mass | 196.146329884 g/mol |

| SMILES | CC(COC(C)=O)C1CCC(C)=CC1 |

| InChI Key | QUHIXSUMNSRNNP-UHFFFAOYSA-N |

| XLogP3 | 3.2 (predicted) |

The compound’s structure features a cyclohex-3-ene ring substituted with a methyl group at position 4 and a propyl acetate chain at position 1 .

Stereochemical and Conformational Analysis

The cyclohexene ring adopts a chair conformation, with the methyl group at C4 occupying an equatorial position to minimize steric strain. The acetyloxypropyl side chain at C1 extends axially, creating a steric environment that influences its reactivity and intermolecular interactions . Computational models (e.g., RDKit-generated 3D structures) suggest a torsional angle of 60° between the acetate group and the cyclohexene plane, optimizing van der Waals interactions .

Physicochemical Properties

Solubility and Stability

P-Menth-1-en-9-yl acetate is practically insoluble in water (logP ≈ 3.2) but exhibits high solubility in nonpolar solvents like hexane and diethyl ether . Its ester functional group renders it susceptible to hydrolysis under acidic or alkaline conditions, yielding p-menth-1-en-9-ol and acetic acid. Thermal stability assessments indicate decomposition above 250°C, with a boiling point estimated at 280–290°C .

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C–O–C asymmetric stretch) confirm the acetate group .

-

NMR Spectroscopy:

Natural Occurrence and Biosynthetic Pathways

Plant Sources

P-Menth-1-en-9-yl acetate is identified as a secondary metabolite in several aromatic plants, including:

-

Nutmeg (Myristica fragrans): Detected in essential oil extracts .

-

Rosemary (Rosmarinus officinalis): Isolated from leaf hydrodistillates .

-

Winter Savory (Satureja montana): Reported in phytochemical screenings .

Its presence in these species suggests a role in plant defense mechanisms or pollinator attraction.

Biosynthesis

The compound arises via the mevalonate pathway:

-

Geranyl pyrophosphate undergoes cyclization to form p-menthane skeletons.

-

Hydroxylation at C9 introduces a hydroxyl group.

Enzymatic studies remain limited, but homology modeling suggests conserved binding motifs in plant acetyltransferases facilitate this reaction .

Applications and Industrial Relevance

Flavor and Fragrance Industry

As a minor component of essential oils, p-menth-1-en-9-yl acetate contributes to the herbal-green olfactory profile of rosemary and nutmeg extracts. Its usage is constrained by scarcity, with synthetic analogs often preferred for commercial formulations .

Research Gaps and Future Directions

Despite its intriguing structure, p-menth-1-en-9-yl acetate remains understudied. Critical research priorities include:

-

Synthetic Optimization: Developing cost-effective routes for large-scale production.

-

Biological Screening: Expanding assays to evaluate anticancer, neuroprotective, and antioxidant potentials.

-

Ecological Studies: Clarifying its role in plant-insect interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume